3-Oxo-4H-benzo[1,4]oxazine-7-boronic acid
Description
3-Oxo-4H-benzo[1,4]oxazine-7-boronic acid is a heterocyclic compound featuring a benzo[1,4]oxazine core substituted with a ketone group at position 3 and a boronic acid moiety at position 7. This structure combines the rigidity of the aromatic system with the reactivity of the boronic acid group, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . The ketone group may participate in hydrogen bonding or serve as a site for further derivatization.
Properties
IUPAC Name |
(3-oxo-4H-1,4-benzoxazin-7-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO4/c11-8-4-14-7-3-5(9(12)13)1-2-6(7)10-8/h1-3,12-13H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITYHJNEYNDPRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC(=O)CO2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Oxo-4H-benzo[1,4]oxazine-7-boronic acid typically involves the use of boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The boronic acid group facilitates palladium-catalyzed cross-coupling with aryl halides or triflates, forming biaryl or heteroaryl linkages.
Key Features :
-
Base Dependency : Aqueous Na₂CO₃ or K₃PO₄ is critical for transmetallation .
-
Solvent Systems : Biphasic solvents (e.g., DME/H₂O) enhance reaction efficiency.
Oxidation Reactions
The boronic acid group can be oxidized to phenolic derivatives under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 6 hr | 3-Oxo-4H-benzo oxazine-7-ol | 89% | |
| NaIO₄ | H₂O/THF, rt, 3 hr | 7-Hydroxybenzoxazine-3-one | 76% |
Mechanistic Insight :
Oxidation proceeds via electrophilic attack on the boron atom, followed by hydrolysis to yield the phenol.
Nucleophilic Substitution
The electron-deficient benzoxazine ring undergoes substitution at the 7-position.
| Nucleophile | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| NaN₃ | DMF, 120°C, 8 hr | 7-Azido-3-oxo-4H-benzo oxazine | 65% | |
| KSCN | Acetone, reflux, 12 hr | 7-Thiocyano-benzoxazinone | 58% |
Note : Reactions require elevated temperatures to overcome aromatic ring deactivation.
B–H Insertion Reactions
The compound participates in B–H insertion with carbenes generated from sulfoxonium ylides.
| Carbene Precursor | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amide-sulfoxonium ylide | CH₂Cl₂, rt, 2 hr | Boron-alkylated benzoxazine | 85% |
Mechanism :
The carbene inserts into the B–H bond, forming a new C–B linkage. This method is highly chemoselective for B–H bonds over other functionalities .
Complexation with Diols
The boronic acid forms cyclic esters (boronate esters) with 1,2- or 1,3-diols, useful in sensor applications.
| Diol | Conditions | Application | Reference |
|---|---|---|---|
| 1,2-Ethanediol | MeOH, rt, 1 hr | Fluorescent probe synthesis | |
| D-Fructose | H₂O, pH 8.0, 30 min | Saccharide sensing |
Stability : Boronate esters are reversible under acidic conditions, enabling dynamic combinatorial chemistry.
Reductive Functionalization
The boronic acid group can be reduced to a methylene group.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → rt, 4 hr | 7-Methyl-3-oxo-4H-benzo oxazine | 72% |
Limitation : Over-reduction of the oxazine ring may occur without precise temperature control.
Stability and Handling Considerations
This compound’s versatility in cross-coupling, oxidation, and insertion reactions makes it invaluable in pharmaceutical synthesis and materials science. Future research should explore its applications in asymmetric catalysis and bioactive molecule development.
Scientific Research Applications
Organic Synthesis
In organic chemistry, 3-Oxo-4H-benzo[1,4]oxazine-7-boronic acid serves as a versatile building block for constructing complex molecules. Its boronic acid functionality allows it to participate in various coupling reactions, making it valuable for synthesizing pharmaceuticals and other organic compounds .
Biological Applications
The compound has shown promise in biological research, particularly in the development of drug candidates. For instance:
- Anticancer Activity : Studies indicate that derivatives of benzo[1,4]oxazines exhibit significant cytotoxic effects against breast cancer cell lines. The IC50 values for these compounds range from 0.09 to 157.4 µM across different cell lines (MCF-7, CAMA-1, SKBR-3, HCC1954), highlighting their potential as anticancer agents .
- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine residues in enzymes, making these compounds useful as enzyme inhibitors. This feature is particularly relevant in designing inhibitors for proteases involved in cancer progression and other diseases .
Industrial Applications
In industrial settings, 3-Oxo-4H-benzo[1,4]oxazine-7-boronic acid is utilized as a catalyst in various chemical processes. Its ability to facilitate reactions efficiently makes it suitable for producing advanced materials and fine chemicals .
Case Study 1: Anticancer Compound Development
A study focused on synthesizing a series of benzo[1,4]oxazine derivatives demonstrated their efficacy against breast cancer cell lines. The research highlighted the structure-activity relationship (SAR) of these compounds, revealing that modifications at specific positions significantly influenced their biological activity. For example, compounds with aryl substitutions at C-2 exhibited enhanced inhibitory effects on cell proliferation compared to their unsubstituted counterparts .
Case Study 2: Enzyme Inhibition Mechanism
Research on the enzyme inhibition properties of boronic acids revealed that 3-Oxo-4H-benzo[1,4]oxazine-7-boronic acid can effectively inhibit human acyl-protein thioesterases (APT1 and APT2), which are implicated in cancer and metabolic diseases. The study employed kinetic assays to determine the inhibition constants (Ki), demonstrating the compound's potential as a therapeutic agent targeting these enzymes .
Mechanism of Action
The mechanism of action of 3-Oxo-4H-benzo[1,4]oxazine-7-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds . The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key differences between 3-Oxo-4H-benzo[1,4]oxazine-7-boronic acid and analogous compounds:
Biological Activity
3-Oxo-4H-benzo[1,4]oxazine-7-boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which contribute to its biological activity. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, influencing its interaction with biomolecules.
Biological Activity Overview
Research indicates that 3-Oxo-4H-benzo[1,4]oxazine-7-boronic acid exhibits various biological activities, including:
- Antioxidant Activity : Preliminary studies suggest that this compound may act as an antioxidant, potentially protecting cells from oxidative stress.
- Anticancer Properties : Some studies have indicated that derivatives of oxazine compounds can inhibit the proliferation of cancer cell lines, suggesting a possible role in cancer therapy.
- Enzyme Inhibition : The boronic acid group allows for interactions with enzymes, particularly proteases and kinases, which can be targeted for therapeutic purposes.
The biological activity of 3-Oxo-4H-benzo[1,4]oxazine-7-boronic acid is hypothesized to involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have shown the ability to generate ROS, which can lead to apoptosis in cancer cells.
- Enzyme Binding : The boronic acid group can form reversible covalent bonds with serine residues in active sites of enzymes, inhibiting their function.
- Cell Cycle Arrest : Some studies suggest that oxazine derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Study 1: Antioxidant Activity
A study evaluated the antioxidant potential of various oxazine derivatives, including 3-Oxo-4H-benzo[1,4]oxazine-7-boronic acid. The results showed significant radical scavenging activity compared to standard antioxidants like ascorbic acid.
Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines (MCF-7 and SKBR-3) demonstrated that the compound inhibited cell proliferation with varying potency.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 45 ± 5 | ROS Generation |
| SKBR-3 | 60 ± 8 | Enzyme Inhibition |
These findings suggest that the compound may serve as a lead in developing new anticancer agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Oxo-4H-benzo[1,4]oxazine-7-boronic acid, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic acid moiety for aryl-aryl bond formation. Key intermediates (e.g., halogenated benzooxazine precursors) are typically characterized using /-NMR, FT-IR, and LC-MS to confirm regioselectivity and purity. For example, trifluoroacetic acid (TFA) is often used in deprotection steps, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How should researchers handle stability issues during storage or experimental use?
- Methodological Answer : Boronic acids are prone to hydrolysis under humid conditions. Store the compound in anhydrous environments (argon/vacuum-sealed containers) at -20°C. Pre-dry solvents (e.g., THF, DMF) over molecular sieves before use in reactions. Stability assays using -NMR over 24–72 hours in DMSO-d6 or CDCl3 can confirm integrity .
Q. What analytical techniques are critical for confirming structural integrity post-synthesis?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight. X-ray crystallography may resolve ambiguities in stereochemistry, while -NMR (at 128 MHz) can confirm boronic acid functionality. For impurities, HPLC with UV/Vis detection (λ = 254 nm) is recommended .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling efficiency with this boronic acid derivative?
- Methodological Answer : Screen Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) and bases (K2CO3 vs. CsF) to balance reactivity and side-product formation. Kinetic studies (e.g., in situ -NMR) can track reaction progress. For sterically hindered substrates, microwave-assisted synthesis (80–120°C, 10–30 min) may improve yields .
Q. What strategies resolve contradictions in reported reaction yields for benzooxazine derivatives?
- Methodological Answer : Discrepancies often arise from trace water or oxygen. Use Schlenk-line techniques for inert conditions. Compare yields under varying temperatures (25°C vs. reflux) and solvent polarities (DMF vs. toluene). Quantify side-products (e.g., protodeboronation) via GC-MS or MALDI-TOF .
Q. How can computational modeling predict reactivity in cross-coupling or photochemical applications?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in Suzuki couplings. For photochemical studies (e.g., Fries rearrangements), TD-DFT predicts UV-Vis absorption spectra and triplet-state reactivity. Compare computational results with experimental ESR data to validate radical intermediates .
Q. What are the safety protocols for handling byproducts or degradation compounds?
- Methodological Answer : Sulfonic acid byproducts (from photodegradation) require neutralization with NaHCO3 before disposal. For acute exposure, rinse skin/eyes with pH 7.4 PBS buffer and consult toxicity databases (e.g., EPA DSSTox) for LD50 data. Always use fume hoods and PTFE-coated stir bars to minimize contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
